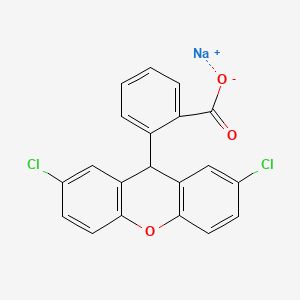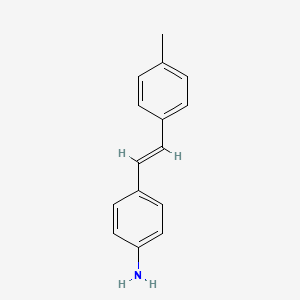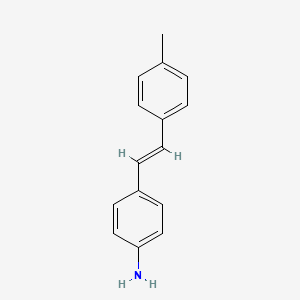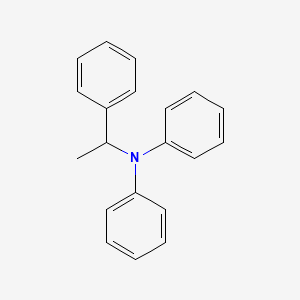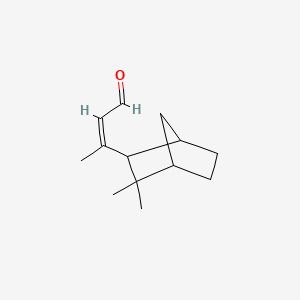
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbicyclo(221)hept-2-yl)-2-butenal is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ylmethanol with an appropriate aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be compared with other similar compounds, such as:
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
- 4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanone
These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.
Properties
CAS No. |
84682-12-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal |
InChI |
InChI=1S/C13H20O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h6-7,10-12H,4-5,8H2,1-3H3/b9-6- |
InChI Key |
VAYVKDRGIHTJMV-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C/C=O)/C1C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=CC=O)C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


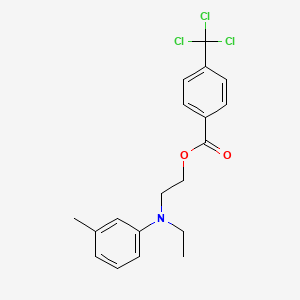

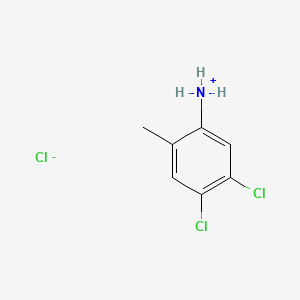

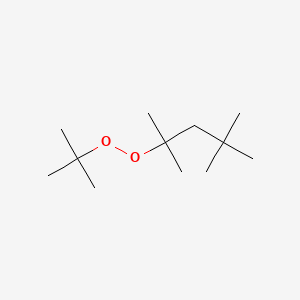
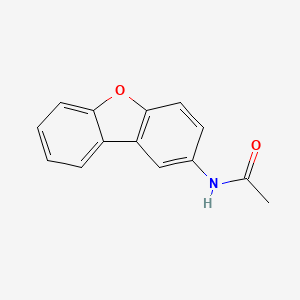
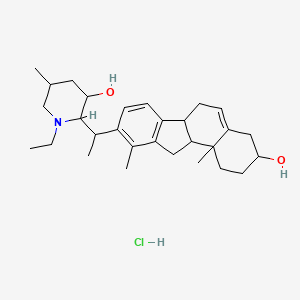
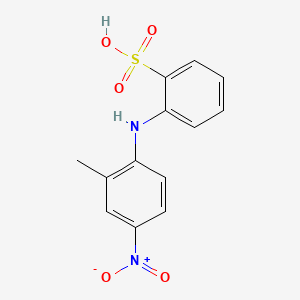
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
